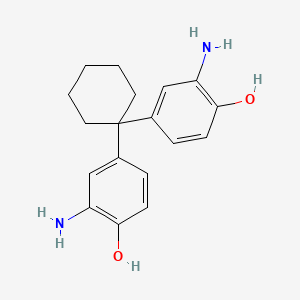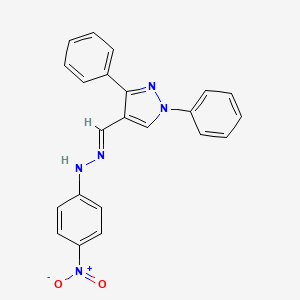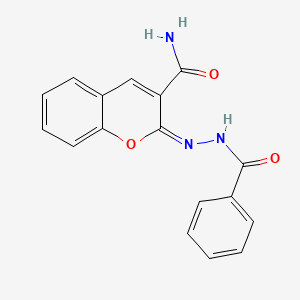![molecular formula C26H18N4O8S B11709865 4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound characterized by its unique structure, which includes hydroxyl, nitrophenyl, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the nitro groups would produce amines.
Aplicaciones Científicas De Investigación
4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrophenyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, potentially inhibiting or modifying their functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
- 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
- 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
Uniqueness
Compared to similar compounds, 4-{4-HYDROXY-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL stands out due to its combination of hydroxyl, nitrophenyl, and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C26H18N4O8S |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
4-[4-hydroxy-3-[(4-nitrophenyl)methylideneamino]phenyl]sulfonyl-2-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C26H18N4O8S/c31-25-11-9-21(13-23(25)27-15-17-1-5-19(6-2-17)29(33)34)39(37,38)22-10-12-26(32)24(14-22)28-16-18-3-7-20(8-4-18)30(35)36/h1-16,31-32H |
Clave InChI |
DPPZNPXRQPQJNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)
![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)


![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)
![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)


![(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11709841.png)

![5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B11709859.png)
![N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide](/img/structure/B11709866.png)
